4-N-Boc-amino-4-ethylcyclohexanone
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Overview
Description
4-N-Boc-amino-4-ethylcyclohexanone is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Boc-amino-4-ethylcyclohexanone typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-N-Boc-amino-4-ethylcyclohexanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Alkyl halides, acyl chlorides, bases like NaOH or KOH
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
4-N-Boc-amino-4-ethylcyclohexanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-N-Boc-amino-4-ethylcyclohexanone involves its interaction with specific molecular targets and pathways. The Boc protection group provides stability to the amino group, allowing for selective reactions and modifications. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
4-N-Boc-amino-4-ethylcyclohexanone can be compared with other Boc-protected amino compounds, such as:
4-N-Boc-aminocyclohexanone: Similar structure but without the ethyl group, leading to different reactivity and applications.
N-Boc-4-aminocyclohexanone: Another Boc-protected compound with variations in the cyclohexanone ring, affecting its chemical properties.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(1-ethyl-4-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-5-13(8-6-10(15)7-9-13)14-11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,16) |
InChI Key |
UEXPVZNEVUQHDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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